![molecular formula C12H10BrN3 B1482837 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2091248-26-7](/img/structure/B1482837.png)
2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
The compound “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is a derivative of pyrazole, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are known to exhibit a wide range of biological activities and are considered potent medicinal scaffolds . They are reported to possess anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
Scientific Research Applications
Photophysical and Quantum Chemical Analysis The compound is also involved in the study of geometrical isomers of biologically significant pyrazoline derivatives. These studies include solvatochromic analysis and encapsulation within β-cyclodextrin nanocavities, highlighting the distinct behaviors of cis- and trans- isomers in different mediums. This research provides insights into the molecular orientation and electronic structures of these isomers, contributing to a deeper understanding of their photophysical properties (Mati et al., 2012).
Synthesis of Pyrazole Derivatives with Antimicrobial Activity The compound is utilized in the synthesis of N-phenylpyrazole derivatives, featuring different aromatic ring systems, which are then evaluated for their antimicrobial properties. Some of these derivatives have shown promising results in in vitro assays for antifungal and antibacterial activities, suggesting potential therapeutic applications (Farag et al., 2008).
Inhibition of Corrosion In addition to its role in synthesizing heterocyclic compounds with potential biological activity, 2-(4-Bromo-5-Methyl-3-Phenyl-1H-Pyrazol-1-Yl)Acetonitrile-derived compounds have been investigated for their corrosion inhibition properties on C-steel surfaces in HCl environments. These studies are crucial for understanding the chemical's potential in industrial applications, particularly in mitigating corrosion, which is a significant challenge in maintaining the integrity of metal structures and components (Abdel Hameed et al., 2020).
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCVEMKTLRLAQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC#N)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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